molecular formula C19H12BrNO B1444307 9-Benzoyl-3-bromo-9H-carbazole CAS No. 177775-87-0

9-Benzoyl-3-bromo-9H-carbazole

Cat. No. B1444307
M. Wt: 350.2 g/mol
InChI Key: CSLLZWBWBQIUIG-UHFFFAOYSA-N
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Description

9-Benzoyl-3-bromo-9H-carbazole is a chemical compound with the molecular formula C19H12BrNO . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The carbazole ring system of 9-Benzoyl-3-bromo-9H-carbazole is essentially planar, with a root mean square (r.m.s.) deviation of 0.013 Å . It forms a dihedral angle of 87.1 (2)° with the phenyl ring .


Physical And Chemical Properties Analysis

9-Benzoyl-3-bromo-9H-carbazole has a molecular weight of 350.21 . The compound’s melting point ranges from 120.0 to 124.0 °C .

Scientific Research Applications

Specific Application: Crystallography

  • Scientific Field: Crystallography .
  • Application Summary: The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole . The carbazole ring system is essentially planar and forms a dihedral angle with the phenyl ring .
  • Methods of Application: The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole . The crystal data was collected using a Rigaku Saturn diffractometer .
  • Results: The carbazole ring system is essentially planar (r.m.s. deviation = 0.013Å) and forms a dihedral angle of 87.1 (2)° with the phenyl ring .

Safety And Hazards

The safety data sheet for 9-Benzoyl-3-bromo-9H-carbazole indicates that it may cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(3-bromocarbazol-9-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLLZWBWBQIUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzoyl-3-bromo-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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